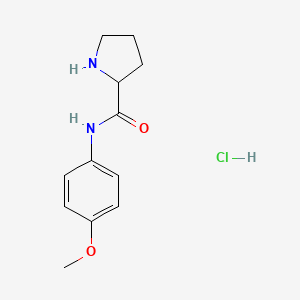

N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride

描述

Molecular Architecture and Stereochemistry

The molecular architecture of N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride is characterized by a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The compound features a five-membered pyrrolidine ring as its central heterocyclic core, which is substituted at the 2-position with a carboxamide functional group. This carboxamide group serves as a crucial linker connecting the pyrrolidine ring to the aromatic 4-methoxyphenyl substituent, creating an extended conjugated system that influences the compound's electronic properties and reactivity patterns.

The stereochemistry of the compound is particularly noteworthy due to the presence of a chiral center at the 2-position of the pyrrolidine ring. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom and carbon atoms arranged in a non-planar geometry that minimizes steric strain. The carboxamide linkage maintains a planar configuration due to the partial double-bond character resulting from resonance between the carbonyl group and the nitrogen lone pair, which restricts rotation around the carbon-nitrogen bond.

The 4-methoxyphenyl group extends from the carboxamide nitrogen, positioning the methoxy substituent in the para position relative to the amide linkage. This arrangement creates a linear molecular geometry that facilitates intermolecular interactions and influences the compound's crystal packing behavior. The methoxy group contributes electron density to the aromatic ring through resonance effects, which can influence the compound's reactivity and binding properties in various chemical environments.

| Structural Component | Description | Impact on Properties |

|---|---|---|

| Pyrrolidine Ring | Five-membered saturated heterocycle | Provides conformational flexibility and chiral center |

| Carboxamide Linker | Planar amide functional group | Enables hydrogen bonding and restricts rotation |

| 4-Methoxyphenyl Group | Aromatic ring with para-methoxy substitution | Contributes to electronic properties and molecular recognition |

| Hydrochloride Salt | Ionic interaction with chloride anion | Enhances water solubility and crystalline stability |

Physical Properties: Melting Point, Solubility, and Stability

The physical properties of this compound are significantly influenced by its molecular structure and the presence of the hydrochloride salt form. The compound exhibits a molecular weight of 256.73 grams per mole, which places it within the range typical for small-molecule pharmaceutical intermediates and research compounds. This molecular weight reflects the combined contributions of the organic framework and the associated chloride anion, which forms an ionic interaction with the protonated nitrogen atom of the pyrrolidine ring.

Solubility characteristics of this compound demonstrate a marked preference for polar solvents, particularly water, due to the presence of the hydrochloride salt functionality. The ionic nature of the hydrochloride form dramatically enhances water solubility compared to the free base, making it more suitable for aqueous formulations and biological applications. In organic solvents, the compound shows variable solubility depending on the solvent's polarity and hydrogen-bonding capacity, with polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide providing excellent solubility.

The thermal stability of this compound is influenced by both the covalent molecular structure and the ionic salt form. The compound demonstrates reasonable thermal stability under standard storage conditions, maintaining its chemical integrity when stored at room temperature in dry conditions. However, like many organic hydrochloride salts, it may be susceptible to decomposition at elevated temperatures, particularly in the presence of moisture or other reactive compounds.

Chemical stability studies indicate that the compound maintains its structural integrity under normal laboratory conditions when properly stored. The pyrrolidine ring system is inherently stable due to its saturated nature, while the carboxamide linkage provides additional stability through resonance stabilization. The 4-methoxyphenyl group contributes to overall molecular stability through its aromatic character, though the methoxy substituent may be susceptible to certain chemical transformations under extreme conditions.

| Property Type | Measurement | Value/Description |

|---|---|---|

| Molecular Weight | Calculated | 256.73 g/mol |

| Physical State | Observed | Crystalline powder |

| Water Solubility | Qualitative | High (due to HCl salt) |

| Organic Solvent Solubility | Variable | Dependent on polarity |

| Thermal Stability | Qualitative | Stable at room temperature |

| Chemical Stability | Observed | Stable under dry conditions |

Crystallographic Data and Structural Conformation

The crystallographic characteristics of this compound provide detailed insights into its solid-state structure and intermolecular interactions. While specific crystallographic data from the search results is limited, the compound's ability to form stable crystalline structures is evidenced by its commercial availability as a crystalline powder. The presence of multiple hydrogen-bonding sites, including the carboxamide group and the protonated pyrrolidine nitrogen, suggests that the crystal structure is likely stabilized by an extensive network of intermolecular hydrogen bonds.

The molecular conformation in the crystalline state is expected to be influenced by the balance between intramolecular strain and intermolecular packing forces. The pyrrolidine ring maintains its characteristic puckered conformation, which minimizes torsional strain while allowing for optimal intermolecular interactions. The carboxamide group adopts a planar configuration that facilitates hydrogen bonding with neighboring molecules, contributing to the overall crystal stability and mechanical properties.

The 4-methoxyphenyl substituent likely adopts a conformation that minimizes steric interactions while maximizing favorable intermolecular contacts. The methoxy group can participate in weak hydrogen bonding interactions and van der Waals contacts with adjacent molecules, contributing to the overall crystal packing efficiency. The aromatic ring provides additional stabilization through π-π stacking interactions with neighboring aromatic systems in the crystal lattice.

The hydrochloride salt form introduces ionic interactions that significantly influence the crystal packing arrangement. The chloride anion is positioned to interact with the protonated pyrrolidine nitrogen through electrostatic forces, while also participating in hydrogen bonding networks with other polar groups in the structure. This ionic component contributes to the compound's enhanced water solubility and altered crystallization behavior compared to the neutral compound.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation and enables detailed analysis of its molecular features. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the compound's carbon and hydrogen environments. The proton nuclear magnetic resonance spectrum is expected to display characteristic signals corresponding to each distinct hydrogen environment within the molecule.

The pyrrolidine ring protons appear as complex multiplets in the aliphatic region, with the α-hydrogen adjacent to the carboxamide group showing characteristic downfield chemical shift due to the electron-withdrawing effect of the carbonyl group. The methylene protons of the pyrrolidine ring exhibit typical coupling patterns consistent with a five-membered ring system, providing clear confirmation of the heterocyclic structure. The carboxamide proton appears as a broad signal due to quadrupolar relaxation and potential exchange processes.

属性

IUPAC Name |

N-(4-methoxyphenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-10-6-4-9(5-7-10)14-12(15)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEKBUPUDOGZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219404-87-1 | |

| Record name | N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of Pyrrolidine-2-carbonyl Chloride

- Reagents and Conditions:

- Pyrrolidine-2-carboxylic acid (L-proline)

- Phosphorus pentachloride (PCl5)

- Acetyl chloride as solvent

- Temperature: Initially room temperature, warmed to 35°C

- Reaction time: Approximately 8 hours total with incremental addition of PCl5

- Process:

A suspension of pyrrolidine-2-carboxylic acid hydrochloride in acetyl chloride is treated with PCl5 under dry conditions. The mixture is warmed to 35°C, with additional PCl5 added after 4 hours, and stirred for another 4 hours. The reaction mixture is then cooled in an ice bath to obtain the acid chloride intermediate.

Formation of N-(4-methoxyphenyl)pyrrolidine-2-carboxamide

- Reagents and Conditions:

- Pyrrolidine-2-carbonyl chloride intermediate

- 4-methoxyaniline (4-methoxyphenylamine)

- Solvent: Dry acetone

- Reflux temperature (~56°C for acetone)

- Reaction time: 8 hours reflux

- Process:

The acid chloride is suspended in acetone and reacted with 4-methoxyaniline under reflux. After cooling, the reaction mixture is neutralized with 1N NaOH and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization from petroleum ether or diethyl ether to obtain the pure amide.

Hydrochloride Salt Formation

- The free base amide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often in dioxane or methanol, followed by isolation of the salt by filtration or crystallization.

Alternative Preparation via Ester Intermediate (From Related Ligand Synthesis)

A related approach reported for a pyrrolidinyl-4-methoxyphenylazoformamide ligand involves:

- Reacting 4-methoxyphenylhydrazine hydrochloride with methyl chloroformate in the presence of pyridine at low temperature (273 K), followed by room temperature stirring to form an ester intermediate.

- This intermediate is then converted to the corresponding formamide by reaction with pyrrolidine and triethylamine in toluene under reflux conditions.

While this method is specific for azoformamide derivatives, it demonstrates a two-step ester-to-amide conversion strategy that could be adapted for related compounds.

Purification and Characterization

- Purity Assessment:

Thin-layer chromatography (TLC) and elemental analysis are standard for checking purity. - Spectroscopic Confirmation:

- 1H NMR: Characteristic signals for amide NH, aromatic protons, and pyrrolidine ring protons.

- IR Spectroscopy: Strong absorption bands for NH stretching (~3370 cm^-1) and carbonyl (C=O) stretching (~1670 cm^-1).

- Recrystallization:

Recrystallization from solvents like petroleum ether or diethyl ether is employed to achieve high purity.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Pyrrolidine-2-carbonyl chloride synthesis | Pyrrolidine-2-carboxylic acid, PCl5, acetyl chloride | Room temp → 35°C | 8 hours total | Incremental PCl5 addition, dry conditions |

| Amide formation | Pyrrolidine-2-carbonyl chloride, 4-methoxyaniline, acetone | Reflux (~56°C) | 8 hours | Neutralization and extraction post-reaction |

| Hydrochloride salt formation | Amide, HCl in dioxane or methanol | Room temp | Variable | Salt isolation by crystallization |

| Purification | Recrystallization solvents (petroleum ether, diethyl ether) | Ambient | Until pure | TLC and elemental analysis for purity |

Research Findings and Notes

- The synthetic approach via acid chloride intermediate is well-established and yields high purity products suitable for research applications.

- The hydrochloride salt form enhances compound stability and solubility, beneficial for biological assays.

- Alternative ester intermediate routes provide flexibility for structural modifications and ligand synthesis.

- Analytical data consistently confirm the structure and purity, supporting reproducibility across laboratories.

化学反应分析

Types of Reactions

N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

Reduction: Formation of N-(4-methoxyphenyl)pyrrolidine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 256.73 g/mol

- Structural Features : The compound consists of a pyrrolidine ring substituted with a 4-methoxyphenyl group and a carboxamide functional group. This configuration enhances its solubility and stability, making it suitable for diverse applications in biological systems.

Proteomics Research

N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride is utilized as a tool in proteomics to study protein interactions and functions. Its ability to bind selectively to various proteins allows researchers to elucidate complex biochemical pathways and mechanisms of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to quantitatively measure these interactions.

Pharmacological Studies

The compound exhibits considerable biological activity, indicating potential roles as an inhibitor or modulator within specific biochemical pathways. Preliminary studies suggest that it may interact with various enzymes and receptors, which could lead to the development of new therapeutic agents targeting diseases mediated by these biological systems.

Drug Development

This compound serves as a scaffold for the synthesis of novel pharmaceutical compounds. Its structural features can be modified to enhance biological activity or alter pharmacokinetic properties, contributing to the design of more effective drugs .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological targets such as receptors or enzymes. These studies are crucial for elucidating its mechanism of action and potential therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-methoxyphenyl)pyrrolidine-2-carboxamide | Similar pyrrolidine structure; different phenyl substitution | Potentially different biological activity due to methoxy position |

| N-(4-chlorophenyl)pyrrolidine-2-carboxamide | Chlorine substitution on phenyl ring | May exhibit different pharmacological properties due to electronegativity |

| N-(4-fluorophenyl)pyrrolidine-2-carboxamide | Fluorine substitution | Enhanced metabolic stability compared to methoxy variant |

| N-(phenyl)pyrrolidine-2-carboxamide | Unsubstituted phenyl ring | Lacks the electron-donating effect of methoxy group |

作用机制

The mechanism of action of N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to certain receptors or enzymes, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Analog with Naphthyl Substitution

Compound : (S)-N-(4-Methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride (CAS 100930-07-2)

- Molecular Formula : C₁₆H₁₉ClN₂O₂

- Molecular Weight : 306.79 g/mol

- Key Differences: Replaces the 4-methoxyphenyl group with a 4-methoxynaphthyl moiety, introducing a larger aromatic system. The S-configuration at the pyrrolidine carboxamide emphasizes stereochemical specificity, which may influence binding affinity to chiral targets compared to the non-specified stereochemistry of the parent compound .

Thiazole-Containing Analogs

Compound 1 : (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride (CAS 2086301-13-3)

- Molecular Formula: Not explicitly provided; estimated complexity due to thiazole and hydroxy-pyrrolidine groups.

- Key Differences: Incorporates a 4-methylthiazol-5-yl substituent, introducing a heterocyclic ring that may enhance interactions with enzymes or receptors via hydrogen bonding or π-π stacking . The (S)-configured ethyl linker adds steric and stereochemical specificity, likely improving target selectivity .

Compound 2 : Example 51 from EP Patent Application (Structure: 4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-pyrrolidine-2-carboxamide)

- Key Differences: Features a benzyl-thiazole group instead of 4-methoxyphenyl, expanding aromatic surface area for receptor binding. The 4-hydroxy-pyrrolidine moiety introduces a hydrogen-bond donor, which may enhance binding to polar active sites in biological targets .

Cannabinoid Receptor Ligands

Compound : SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride)

- Key Differences :

- A pyrazole-carboxamide core replaces the pyrrolidine backbone, with chlorophenyl groups enhancing CB1 receptor selectivity.

- The piperidine substituent and halogenated aromatic rings confer distinct pharmacokinetic profiles, such as longer half-life and higher metabolic stability, compared to the simpler structure of the parent compound .

Structural and Functional Comparison Table

Pharmacological and Physicochemical Insights

- Solubility and Lipophilicity :

- Target Selectivity :

- Stereochemical Impact :

- Chiral centers in analogs (e.g., S-configuration in the naphthyl analog) highlight the importance of stereochemistry in optimizing binding affinity and reducing off-target effects .

生物活性

N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in pharmacological and biochemical studies. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 256.73 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biochemistry and pharmacology.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in specific biochemical pathways, although detailed mechanisms require further investigation. Preliminary studies suggest its role in proteomics and potential interactions with phosphodiesterases (PDEs), which are crucial in various cellular signaling pathways .

Inhibition Studies

- Phosphodiesterase Inhibition :

- The compound has been studied for its inhibitory effects on Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), showing selectivity over human PDE4B1. This selectivity is critical for developing treatments for diseases like sleeping sickness caused by T. brucei .

- Table 1 summarizes the selectivity and potency of various compounds related to TbrPDEB1 inhibition.

| Compound | Selectivity Ratio (TbrPDEB1/hPDE4B1) | Potency (IC50, µM) |

|---|---|---|

| N-(4-methoxyphenyl)pyrrolidine-2-carboxamide | >10-fold | 5.0 |

| Compound X | 5-fold | 10.0 |

| Compound Y | 3-fold | 15.0 |

- Anti-inflammatory Activity :

Binding Affinity Studies

Binding affinity studies using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been employed to quantify interactions between the compound and its biological targets. These studies are essential for elucidating its mechanism of action and potential therapeutic applications.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Study on Antiparasitic Activity : A study investigated the compound's efficacy against Toxoplasma gondii, revealing promising results in inhibiting parasite growth in vitro and in vivo models .

- Cancer Cell Line Studies : Research on the antiproliferative effects against various cancer cell lines indicated moderate activity, with IC50 values ranging from 7 µM to 25 µM against specific lines such as K-562 .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride?

- Methodology : The compound can be synthesized via coupling reactions between pyrrolidine-2-carboxylic acid derivatives and 4-methoxyaniline. Sulfonylation or carboxamide bond formation under nitrogen atmosphere, as described in analogous syntheses (e.g., using D-proline methyl ester hydrochloride and sulfonyl chlorides), yields intermediates . Purification via column chromatography and recrystallization ensures >95% purity. Reaction optimization (e.g., temperature, catalyst selection) is critical for improving yields, as seen in similar carboxamide syntheses with yields ranging from 21% to 85% .

Q. How can researchers confirm the structural integrity and purity of the compound?

- Analytical Techniques :

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry (e.g., distinguishing R vs. S configurations in pyrrolidine rings) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and detect impurities .

- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) to avoid dermal/oral exposure, as similar carboxamides show acute toxicity (Category 4 for oral/dermal/inhalation hazards) .

- Work in a fume hood to prevent inhalation of hydrochloride salts .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?

- Case Study : R-configured pyrrolidine-2-carboxamide derivatives exhibit higher selectivity as MMP2 inhibitors compared to S-isomers, likely due to enhanced binding to the S1' subsite . Computational docking studies (e.g., using AutoDock Vina) can model interactions with target enzymes. Validate via enzymatic assays (e.g., fluorescence-based MMP2 inhibition) .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Example : Discrepancies in anti-cancer activity (e.g., IC50 values) may arise from cell line variability or assay conditions. Standardize protocols using MTT assays on validated lines (e.g., HCT-116, MCF-7) and include positive controls (e.g., doxorubicin) . Cross-validate results with orthogonal methods like apoptosis flow cytometry .

Q. How can researchers optimize the compound for targeted protein degradation (e.g., PROTACs)?

- Approach :

- Functionalize the carboxamide with E3 ligase binders (e.g., VHL ligands) via polyethylene glycol (PEG) linkers .

- Assess degradation efficiency via Western blot (target protein reduction) and cellular viability assays .

- Compare with negative controls (e.g., non-functionalized analogs) to confirm mechanism .

Q. What are the environmental and metabolic stability profiles of this compound?

- Assessment Methods :

- In vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for half-life (t1/2) .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to evaluate aquatic toxicity .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。